Product packaging for Coumarin 339(Cat. No.:CAS No. 62669-73-2)

Coumarin 339

Cat. No.: B1606196
CAS No.: 62669-73-2
M. Wt: 215.25 g/mol
InChI Key: PZTQNUMZYIQRGY-UHFFFAOYSA-N
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Description

General Context of Coumarins in Chemical and Biological Sciences

Coumarins are a large family of benzopyrone compounds, characterized by a benzene (B151609) ring fused to a pyrone ring. japsonline.com First isolated in 1820 from the tonka bean by A. Vogel, the parent compound, coumarin (B35378), laid the foundation for the discovery and synthesis of thousands of derivatives. wikipedia.orgnih.govresearchgate.net These compounds are widespread in nature, found in numerous plants, fungi, and bacteria. nih.gov

The versatile scaffold of coumarins allows for a wide range of biological activities, making them a subject of intense research in medicinal chemistry. nih.gov Their applications extend to agrochemicals, cosmetics, and fragrances. nih.gov In the realm of materials science, coumarin derivatives are valued as optical brightening agents, and as fluorescent and laser dyes. sci-hub.se

Nomenclature and Structural Identity of Coumarin 339

This compound is chemically identified as 10-(2-Benzothiazolyl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-benzo[l]pyrano[6,7,8-ij]quinolizin-11-one. Its structure features a rigidized aminocoumarin core, which contributes to its distinct photophysical properties.

Physicochemical Properties of this compound

Property Value
CAS Number 62669-73-2
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol chemsrc.com
Density 1.209 g/cm³ chemsrc.com
Boiling Point 407.1°C at 760 mmHg chemsrc.com

| LogP | 2.59750 chemsrc.com |

Historical Significance and Initial Research Focus on this compound

The initial interest in this compound and related compounds stemmed from the need for efficient and photostable laser dyes. Research in the 1970s focused on synthesizing new coumarin derivatives with rigidized structures to enhance their lasing efficiency and tuning range. This compound emerged from this line of inquiry as a highly fluorescent compound with excellent photostability, making it a valuable tool for fluorescence spectroscopy and laser applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B1606196 Coumarin 339 CAS No. 62669-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-8-5-13(15)16-12-7-11-9(6-10(8)12)3-2-4-14-11/h5-7,14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTQNUMZYIQRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3CCCNC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0069620
Record name 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl-
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

62669-73-2
Record name 6,7,8,9-Tetrahydro-4-methyl-2H-pyrano[3,2-g]quinolin-2-one
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Record name 2H-Pyrano(3,2-g)quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl-
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Record name 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl-
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Record name 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl-
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Synthetic Approaches and Derivatization Strategies for Coumarin 339

Established Synthetic Routes to Coumarin (B35378) 339 Core Structure

The foundational synthesis of the coumarin nucleus, which is central to Coumarin 339, relies on several classical condensation reactions. These methods have been refined over the years to improve yields and accommodate a variety of substituents.

Classical Condensation Reactions for Coumarin Synthesis

Several key reactions form the bedrock of coumarin synthesis. researchgate.netusim.edu.my These traditional methods typically involve the condensation of phenols with carbonyl compounds, often catalyzed by strong acids or bases. mdpi.com

Pechmann Condensation: This is one of the most widely used methods for synthesizing coumarins. asianpubs.orgorganic-chemistry.orgtandfonline.com It involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org The reaction proceeds through an initial transesterification followed by ring closure. wikipedia.org Various catalysts can be employed, including sulfuric acid, trifluoroacetic acid, and various Lewis acids like AlCl₃, ZnCl₂, and ZrCl₄. mdpi.comscienceinfo.comsciensage.info To create more environmentally friendly processes, solid acid catalysts and microwave irradiation have been utilized to facilitate the Pechmann condensation. asianpubs.orgrsc.org

Perkin Reaction: The first synthesis of coumarin itself was reported by W. H. Perkin in 1868. mdpi.comorganicreactions.org The reaction involves heating the sodium salt of salicylaldehyde (B1680747) with acetic anhydride. mdpi.comorganicreactions.org The mechanism is believed to proceed through a base-catalyzed intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate. sciforum.net

Knoevenagel Condensation: This reaction provides a versatile route to coumarins by reacting o-hydroxyaldehydes with active methylene (B1212753) compounds. mdpi.comjmchemsci.com The condensation is typically catalyzed by a weak base such as piperidine (B6355638) or pyridine. jmchemsci.comsci-hub.se This method is particularly useful for synthesizing 3-substituted coumarins. researchgate.net L-proline has also been shown to be an effective catalyst for this condensation, offering a sustainable approach. biomedres.us

Wittig Reaction: The Wittig reaction offers another pathway to coumarin synthesis. jmchemsci.comrsc.org This can involve an intramolecular reaction of a substituted 2-formylphenyl 2-bromoacetate in the presence of a base. rsc.org Alternatively, it can be a one-pot condensation of an o-hydroxybenzaldehyde, ethyl bromoacetate, and triphenylphosphine. ijcce.ac.irresearchgate.net

Table 1: Overview of Classical Condensation Reactions for Coumarin Synthesis
Reaction NameKey ReactantsTypical CatalystReference
Pechmann CondensationPhenol and β-ketoesterAcid (e.g., H₂SO₄, TFA, Lewis acids) mdpi.comasianpubs.orgwikipedia.org
Perkin ReactionSalicylaldehyde and acetic anhydrideBase (e.g., sodium acetate) mdpi.comorganicreactions.orgsciforum.net
Knoevenagel Condensationo-Hydroxyaldehyde and active methylene compoundBase (e.g., piperidine, pyridine) mdpi.comjmchemsci.comsci-hub.se
Wittig Reactiono-Hydroxybenzaldehyde and a phosphorus ylideBase jmchemsci.comrsc.org

Functionalization and Modification of this compound Derivatives

Once the core coumarin structure is established, further modifications can be introduced to create a diverse range of this compound analogs with tailored properties. These modifications often involve the introduction of various substituents onto the coumarin ring.

Synthesis of Substituted this compound Analogs

The synthesis of substituted coumarins can be achieved through various methods, often by starting with appropriately substituted phenols or by modifying the coumarin core. For instance, nitration of a coumarin can produce different nitro isomers depending on the reaction conditions, which can then be reduced to the corresponding amino coumarins. chemmethod.com The synthesis of 7-amino-3-decyl-4-methylcoumarin, a substituted coumarin, has been reported with a melting point of 172-174 °C and a UV absorption maximum at 339 nm. chapman.edu

Biocatalytic Methods in this compound Synthesis

In recent years, biocatalysis has emerged as a green and efficient alternative for the synthesis and modification of coumarins. Enzymes offer mild reaction conditions and high selectivity.

A two-step enzymatic synthesis of coumarin carboxamide derivatives has been demonstrated. researchgate.net This process involves the initial formation of coumarin carboxylate methyl derivatives from salicylaldehyde and dimethyl malonate, followed by a lipase-catalyzed reaction with various amines. researchgate.net This method, utilizing lipase (B570770) TL IM from Thermomyces lanuginosus, can be performed in continuous flow reactors, offering short reaction times and reduced environmental impact. researchgate.net

Furthermore, engineered C-glycosyltransferases have been successfully used for the C-glucosylation of various coumarin derivatives, showcasing the potential of biocatalysis to generate novel bioactive compounds. acs.org Biocatalytic methods have also been developed for the synthesis of coumarin S-glycosides, which have potential applications in biomedical imaging. nih.gov

Metal-Catalyzed Reactions for this compound Modifications

Transition metal-catalyzed reactions have become powerful tools for the functionalization of the coumarin scaffold, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com These methods provide an efficient route to substituted coumarins that may be difficult to access through classical methods. mdpi.com

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have been employed to introduce aryl and ethynyl (B1212043) groups at the C-3 position of the coumarin ring. nih.govrsc.org For example, a 7-hydroxy-4-methylcoumarin with a phenyl group attached at C-3 has been synthesized using this approach. nih.gov Palladium catalysis has also been used for the substitution of (coumarinyl)methyl acetates with various nucleophiles. beilstein-journals.org Other metals like platinum, gold, and silver have also been utilized in catalytic couplings to form the chromen-2-one ring. rsc.org

Novel Synthetic Methodologies for Enhanced Photophysical or Biological Profiles

The development of new synthetic methods is crucial for accessing coumarin derivatives with improved properties. These novel approaches often focus on efficiency, sustainability, and the ability to introduce diverse functional groups.

Microwave-assisted synthesis has been shown to accelerate the Pechmann and Knoevenagel condensations, often leading to higher yields in shorter reaction times under solvent-free conditions. asianpubs.orgsci-hub.se The use of reusable catalysts, such as ionic liquids and solid acid catalysts, in these reactions aligns with the principles of green chemistry. tandfonline.comrsc.org

Advanced Spectroscopic and Photophysical Characterization of Coumarin 339

Electronic Absorption and Emission Spectra of Coumarin (B35378) 339

The interaction of Coumarin 339 with light is fundamental to its applications. This section details the characteristics of its electronic absorption and subsequent fluorescence emission.

Steady-State Absorption Analysis

The absorption spectra of this compound, like many coumarin derivatives, typically exhibit broad and structureless bands. researchgate.netresearchgate.net These bands are attributed to π–π* electronic transitions. ajol.info Theoretical studies using time-dependent density functional theory (TDDFT) have been employed to understand the photoexcitation properties of this compound. researchgate.net Upon photoexcitation, the molecule transitions to its first excited state. researchgate.net In the presence of protic solvents like methanol (B129727), theoretical calculations predict a notable red shift in the steady-state absorption spectra, which can be as large as 21 nm. researchgate.net This shift is indicative of the strengthening of intermolecular hydrogen bonds in the excited state. researchgate.net

Fluorescence Emission Spectroscopy

Following absorption of light, this compound relaxes to the ground state, in part through the emission of fluorescence. The emission spectra of coumarins generally show a single band. ajol.info For this compound, the fluorescence emission is sensitive to the surrounding environment. scielo.br Studies have shown that the fluorescence intensity of some coumarin derivatives can be influenced by solvent polarity, with changes in the solvent system potentially increasing the activation energy for the conversion to an intramolecular charge transfer (ICT) state, thereby favoring the quantum yield of fluorescence. scielo.br The emission intensity of this compound has been noted to be bright in aqueous solutions. nih.gov

Solvatochromic Shifts and Solvent Polarity Effects on this compound

Solvatochromism, the change in the color of a substance depending on the solvent polarity, is a prominent feature of this compound. The absorption and fluorescence spectra of this compound have been measured in a variety of neutral, aprotic, and protic solvents to analyze these shifts. researchgate.net

The shifts in the emission bands are typically more pronounced than those in the absorption bands as solvent polarity changes, which indicates a larger dipole moment in the excited state compared to the ground state. scielo.br This suggests a significant redistribution of π-electron densities into a more polar excited state. nih.gov For this compound, the ground state dipole moment (μg) has been estimated to be 3.42 D, while the first excited singlet state dipole moment (μe) is estimated at 5.2 D. researchgate.net This increase in dipole moment upon excitation is a key factor driving the observed solvatochromic shifts. scielo.br The Lippert-Mataga equation is often used to correlate these spectral shifts with solvent polarity parameters. scielo.brjetir.org

Excited State Dynamics and Ultrafast Spectroscopy of this compound

The events immediately following photoexcitation are critical to understanding the photophysical behavior of this compound. Ultrafast spectroscopic techniques provide insights into these rapid processes.

Ground-State Recovery Mechanisms and Relaxation Times

The return of the excited molecule to its ground state can be monitored using pump-probe techniques. For this compound in an ethanol (B145695) solution, rotation-free transmission measurements have been performed using 35 ps pulses from a Nd:YAG laser at 355 nm. ias.ac.in These experiments show that the recovery of absorption follows a simple exponential behavior. ias.ac.inias.ac.in The relaxation time for this compound was determined to be 3.0 ns. ias.ac.inias.ac.in This value is comparable to the lifetimes of the first excited singlet state (S1) and can be taken as the S1 state lifetime. ias.ac.in The kinetics of the first excited singlet state can be studied through both fluorescence signals and transmission signals governed by ground state recovery. ias.ac.in

Time-Resolved Fluorescence Studies

Time-resolved fluorescence spectroscopy offers a more direct measurement of the excited-state lifetime. acs.org These studies are crucial for understanding the various de-excitation pathways available to the molecule, including radiative (fluorescence) and non-radiative processes. ias.ac.in For many coumarin dyes, fluorescence decay times are in the nanosecond range. tdl.org While specific time-resolved fluorescence decay data for this compound is not detailed in the provided search results, the ground-state recovery time of 3.0 ns in ethanol provides a strong indication of its fluorescence lifetime under those conditions. ias.ac.in Time-resolved studies on similar coumarin dyes have revealed that dynamic Stokes shifts can be dominated by ultrafast intramolecular relaxation components. acs.org

Dipole Moments of this compound in Ground and Excited States

The distribution of electron density in the this compound molecule changes significantly upon excitation from the ground state (S₀) to the first excited singlet state (S₁). This change is quantified by the molecular dipole moment, a crucial parameter influencing the compound's interaction with its environment. Both experimental and theoretical methods have been employed to determine the dipole moments of this compound in its ground (μg) and excited (μe) states.

Experimental Determination Techniques

The primary experimental method for determining the ground and excited state dipole moments of fluorescent molecules like this compound is the solvatochromic shift method. researchgate.netjetir.orgnih.gov This technique relies on measuring the absorption (absorbance) and fluorescence spectra of the compound in a series of solvents with varying polarities. researchgate.netnih.gov The interaction between the solute (this compound) and the solvent molecules causes a shift in the spectral bands. The magnitude of this shift is dependent on the solvent's dielectric constant (ε) and refractive index (n), as well as the dipole moments of the solute molecule in the ground and excited states. nih.gov

The Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations are commonly used models that correlate the Stokes shift (the difference between the absorption and emission maxima) with the solvent polarity functions. jetir.orgnih.govaip.org By plotting the spectral shifts against these functions, the change in dipole moment (Δμ = μe - μg) can be estimated. If the ground state dipole moment is known or can be calculated, the excited state dipole moment can be determined.

For this compound, solvatochromic analysis of its absorption and fluorescence spectra in various aprotic and protic solvents has been performed. researchgate.net This analysis yielded an experimental ground state dipole moment (μg) of 3.42 Debye (D) and a first excited singlet state dipole moment (μe) of 5.2 D. researchgate.net The finding that the excited state dipole moment is larger than the ground state dipole moment indicates a more polar nature and a significant redistribution of π-electron density in the excited state, which is characteristic of an intramolecular charge transfer (ICT) process upon excitation. researchgate.netdavidpublisher.com

Theoretical Estimation through Ab-initio Calculations

Theoretical quantum chemical calculations, particularly ab-initio methods and Density Functional Theory (DFT), provide a powerful tool for estimating molecular properties, including dipole moments. claremont.eduphyschemres.org These computational methods solve the Schrödinger equation to determine the electronic structure and charge distribution of a molecule, from which the dipole moment can be calculated.

For this compound, ab-initio calculations have been used to estimate the ground state dipole moment. researchgate.net These theoretical calculations provided a value of μg = 3.8 D. researchgate.net This theoretical value is in reasonable agreement with the experimentally determined value of 3.42 D. researchgate.net Discrepancies between experimental and theoretical values can arise from the level of theory and basis set used in the calculations, as well as the complexities of solute-solvent interactions in the experimental setup which are often simplified in theoretical models. claremont.edu Nevertheless, the theoretical results support the experimental finding of a substantial ground state dipole moment. researchgate.net

Dipole Moments of this compound
StateMethodDipole Moment (μ) in Debye (D)Reference
Ground State (μg)Experimental (Solvatochromic Method)3.42 researchgate.net
Excited State (μe)Experimental (Solvatochromic Method)5.2 researchgate.net
Ground State (μg)Theoretical (Ab-initio Calculation)3.8 researchgate.net

Hydrogen-Bonding Dynamics of Photoexcited this compound in Protic Media

In protic solvents, such as methanol, the photophysical properties of this compound are significantly influenced by hydrogen bonding. The this compound molecule possesses both a carbonyl group (C=O), which can act as a hydrogen bond acceptor, and an imino group (N-H), which can act as a hydrogen bond donor. researchgate.net The dynamics of these hydrogen bonds upon electronic excitation have been investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.netdntb.gov.ua

Theoretical studies on the intermolecular hydrogen bonds between photoexcited this compound and methanol molecules reveal a significant strengthening of these bonds in the first excited state (S₁). researchgate.net Upon photoexcitation, the electron density shifts within the coumarin molecule, increasing the basicity of the carbonyl oxygen and the acidity of the imino proton. This charge redistribution enhances the hydrogen-bonding interactions with the surrounding protic solvent molecules. researchgate.netacs.org

Evidence for this excited-state hydrogen bond strengthening is provided by theoretical calculations of the infrared spectra. researchgate.net The calculated stretching frequencies of the C=O, N-H, and the solvent's O-H bonds involved in the hydrogen-bonding complex are all predicted to exhibit a red shift (a shift to lower frequency) upon electronic excitation. researchgate.net This red shift is a hallmark of a stronger, more tightly bound hydrogen bond. The strengthening is also confirmed by analysis of the geometric parameters of the hydrogen-bonded complex in the ground and excited states. researchgate.net These findings indicate that the interaction between this compound and its immediate protic solvent environment is dynamically enhanced by light absorption, a critical factor in understanding its fluorescence behavior and stability in biological and chemical systems.

Hydrogen-Bonding Dynamics of Photoexcited this compound in Methanol
PropertyObservation upon PhotoexcitationEvidenceReference
Intermolecular H-Bond StrengthStrengthened in the excited stateTD-DFT Calculations researchgate.net
Vibrational Frequencies (C=O, N-H, O-H)Red-shifted in the excited stateCalculated Infrared Spectra researchgate.net
H-Bonding Sites on this compoundCarbonyl group (acceptor), Imino group (donor)Molecular Structure researchgate.net

Computational Chemistry and Theoretical Studies on Coumarin 339

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic characteristics of coumarin (B35378) derivatives. ijres.orgnih.gov For Coumarin 339, DFT calculations, particularly utilizing the B3LYP exchange-correlation functional, have been instrumental in optimizing its ground-state geometry and understanding its electronic structure. ijres.org These theoretical investigations have shown that the electronic properties of the coumarin scaffold are significantly influenced by the nature and position of its substituents. ijres.org

The electronic structure of coumarin-based dyes is a key determinant of their functionality in applications such as dye-sensitized solar cells. mdpi.com DFT studies allow for the calculation of crucial parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals provides insights into the intramolecular charge transfer (ICT) characteristics of the molecule. In many coumarin derivatives, the HOMO is typically localized on the electron-donating group and the benzene (B151609) ring, while the LUMO is situated on the pyrone moiety, facilitating a charge transfer from the benzenoid part to the pyranone ring upon excitation. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely employed method to explore the optical properties of molecules like this compound. researchgate.netacs.orgrsc.org This computational approach is adept at predicting the electronic absorption and emission spectra, providing a theoretical basis for experimental observations. researchgate.netacs.org

Modeling of Absorption and Emission Spectra

The absorption and emission spectra of this compound have been successfully modeled in various environments using TD-DFT. researchgate.netacs.orgdoi.org For instance, studies have been conducted at the TD-B3LYP/N07D level of theory to simulate these spectra. researchgate.net These models have accurately predicted a red-shift in both the absorption and emission spectra when this compound is incorporated into a host material like MCM-41 from a solvent like toluene (B28343). researchgate.netacs.org This shift is indicative of the influence of the local environment on the electronic transitions of the dye. researchgate.net

Furthermore, theoretical studies have provided direct insights into the vibronic structure of the spectra, which is the fine structure arising from vibrational transitions accompanying the electronic transitions. researchgate.netdoi.org An integrated approach combining time-independent (TI) and time-dependent (TD) models has demonstrated that the distinct, regularly spaced intense bands observed in the spectrum of the isolated molecule can be unequivocally linked to the vibrational progression of the C=O stretching mode. doi.org However, in a solvent like toluene, the one-photon absorption (OPA) spectrum is markedly different, with a pronounced dominance of the 0-0 transition and the absence of these characteristic vibrational progressions. doi.org

The table below summarizes the calculated spectral shifts for this compound in different environments.

EnvironmentAbsorption ShiftEmission ShiftReference
Toluene to MCM-41Red-shiftedRed-shifted researchgate.netacs.org

Analysis of Host-Guest Interactions within Material Composites

The encapsulation of organic dyes like this compound into silica-based nanostructures such as MCM-41 leads to the formation of composite materials with novel optical properties. researchgate.netacs.orgresearchgate.net TD-DFT calculations have been crucial in understanding the host-guest interactions that govern the properties of these dye/silica (B1680970) assemblies. researchgate.netacs.org

Computational studies have revealed that the interaction between the carbonyl groups of the coumarin molecule and the silanol (B1196071) groups on the silica surface is the primary reason for the stabilization of the dye within the composite material. researchgate.netacs.orgacs.org This interaction is found to be strengthened upon photoexcitation. researchgate.netacs.org This enhanced interaction in the excited state is responsible for the observed red-shift in the computed absorption and emission spectra of the incorporated dye when compared to its spectra in a solvent like toluene, a finding that aligns perfectly with experimental measurements. researchgate.netacs.org The computational models have been successful in reproducing both the solvatochromic and Stokes shifts of this compound in toluene and when embedded in MCM-41. acs.org

Molecular Conformation and Intermolecular Interactions in Solution

The conformation of coumarin molecules and their interactions with solvent molecules play a significant role in their behavior in solution. mdpi.com For this compound, theoretical studies using time-dependent density functional theory have investigated the intermolecular hydrogen bonds formed with protic solvents like methanol (B129727). researchgate.net These studies have shown that methanol can act as both a hydrogen-donating and a hydrogen-accepting moiety at different sites of the chromophore. researchgate.net

Upon photoexcitation, it has been calculated that the intermolecular hydrogen bonds between this compound and methanol are strengthened in the excited state. researchgate.net This strengthening of hydrogen bonds upon excitation is a key factor influencing the photophysical properties of the dye in protic solvents. The calculated infrared spectra in both the ground and excited states show a red shift in the C=O, N-H, and O-H stretching modes, which is induced by both the electronic excitation and the intermolecular hydrogen bond interactions. researchgate.net

Structure-Property Relationships Derived from Computational Models

Computational models are invaluable for establishing quantitative structure-property relationships (QSPR) for coumarin derivatives. nih.govmdpi.com These models use calculated structural parameters as theoretical descriptors to predict various properties. nih.gov For this compound, computational studies have been instrumental in linking its molecular structure to its observed optical properties. doi.orgacs.org

A general time-dependent approach to vibronic spectroscopy, which includes Franck-Condon, Herzberg-Teller, and Duschinsky effects, has been validated using several molecules, including this compound. acs.org This comprehensive approach allows for a detailed understanding of the relationship between the molecular structure, its vibrational modes, and the resulting absorption and emission spectra. By systematically modifying the structure of coumarin derivatives in silico and calculating the resulting changes in their electronic and optical properties, researchers can gain insights that guide the rational design of new molecules with tailored functionalities. mdpi.com

Applications of Coumarin 339 in Material Science and Photonics

Coumarin (B35378) 339 as a High-Performance Laser Dye

Coumarin 339 belongs to the 7-aminocoumarin (B16596) class of dyes, which are well-regarded for their use as laser dyes in the blue-green region of the spectrum. researchgate.net These dyes are known for their high fluorescence quantum yields and good solubility, which are critical properties for laser applications. mdpi.com When used as a gain medium, organic dyes like coumarins are optically excited by a laser source, leading to strong absorption of photons and subsequent intense emission through a process of population inversion. edpsciences.org

Tunable Laser Medium Applications

A key advantage of using dye lasers is their tunability, allowing for the generation of laser light over a range of wavelengths. mdpi.com The photophysical properties of coumarin dyes, including their absorption and emission spectra, can be tuned by altering their chemical structure, such as by adding electron-donating substituents at the 7-position and electron-withdrawing groups at the 3-position. mdpi.comdoi.org This inherent tunability makes coumarin dyes like this compound valuable for applications requiring specific wavelengths. mdpi.comosti.govlight-am.com The emission wavelength of the laser can be adjusted, which is a significant advantage over many solid-state lasers that are limited to specific wavelengths. mdpi.com

Integration of this compound into Silica-Based Nanomaterials (e.g., MCM-41)

The encapsulation of organic dyes like this compound within silica-based nanomaterials, such as the mesoporous silica (B1680970) MCM-41, has opened up new possibilities for creating advanced composite materials with novel optical properties. researchgate.netresearchgate.netacs.org These dye-doped silica nanoparticles have shown potential to overcome limitations of conventional organic dyes, such as photobleaching and low stability. researchgate.net

Impact of Confinement on Optical Properties

Confining a dye molecule within the nano-sized pores or matrix of a material like silica can significantly alter its electronic and optical properties. lidsen.comcolorado.eduacs.org This phenomenon, known as quantum confinement, can lead to shifts in the absorption and emission spectra of the dye. lidsen.comnih.gov For this compound incorporated into MCM-41, theoretical and experimental studies have shown a red-shift in the absorption and emission spectra compared to the dye in a non-polar solvent like toluene (B28343). researchgate.netacs.orgacs.org This shift is attributed to the interactions between the dye and the silica host. researchgate.netacs.org The rigid silica matrix can also enhance the quantum efficiency of the incorporated dye by restricting non-radiative decay pathways. researchgate.net

Below is a table summarizing the calculated spectral shifts for this compound when incorporated into MCM-41 compared to its properties in toluene.

PropertyThis compound in TolueneThis compound in MCM-41Spectral Shift
Absorption Maximum (λ_abs) Calculated to be at a certain wavelengthRed-shiftedShift to longer wavelength
Emission Maximum (λ_em) Calculated to be at a certain wavelengthRed-shiftedShift to longer wavelength

This table is based on findings from computational studies which show a red-shift in the spectra of this compound upon incorporation into MCM-41. researchgate.netacs.orgacs.org

Stabilization Mechanisms of Dyes within Composites

The stability of the dye within the silica composite is crucial for the material's long-term performance. researchgate.net The primary stabilization mechanism for this compound within the MCM-41 silica matrix is the interaction between the carbonyl group of the coumarin molecule and the silanol (B1196071) groups (Si-OH) present on the surface of the silica pores. researchgate.netacs.orgacs.org These interactions, which are strengthened upon photoexcitation, help to anchor the dye molecule and protect it from degradation. researchgate.netresearchgate.netacs.org This host-guest interaction is fundamental to the design of new dye-doped silica-based devices for various nanotechnological applications. researchgate.netresearchgate.netacs.org

This compound in Advanced Photopolymerization and 3D Printing

Coumarin derivatives have emerged as effective components in photopolymerization processes, which are central to technologies like 3D printing. mdpi.comacs.org These processes rely on photoinitiators that absorb light and generate reactive species to trigger the polymerization of liquid monomers into a solid material. mdpi.commdpi.com

Role as Photoinitiator for Free Radical Polymerization

Coumarin derivatives have been extensively developed as high-performance photoinitiators for free radical polymerization (FRP), particularly under visible light irradiation from sources like 405 nm LEDs. rsc.orgresearchgate.netmdpi.com These compounds can initiate polymerization through direct photocleavage upon light exposure, generating active free radicals. rsc.org Many of these systems demonstrate high initiation capacity, leading to both a high rate of polymerization and high final monomer conversion. researchgate.netmdpi.com

Coumarin-based photoinitiating systems are often multicomponent, typically involving the coumarin dye, an iodonium (B1229267) salt, and sometimes an amine co-initiator. mdpi.commdpi.com For instance, efficient polymerization can be achieved with two-component systems (coumarin/iodonium salt) or three-component systems (coumarin/iodonium salt/amine). mdpi.com The process involves an electron transfer from the excited state of the coumarin to the iodonium salt, which generates the initiating radicals. jst.go.jp The effectiveness of these systems has been demonstrated in the polymerization of acrylate (B77674) monomers like trimethylolpropane (B17298) triacrylate (TMPTA). mdpi.commdpi.com Some coumarin-based structures have also been shown to possess thermal initiation abilities, making them dual photo- and thermal initiators. rsc.org The photochemistry of dyes like this compound, including its interaction with solvents, is crucial to its function in these applications. researchgate.net

Initiating SystemMonomerLight SourceKey FindingsReference
Coumarin/Iodonium Salt (0.1%/1% w/w)AcrylateLED @ 405 nmHigh polymerization rate and final conversion. mdpi.com
Coumarin/Iodonium Salt/Amine (0.1%/1%/1% w/w/w)AcrylateLED @ 405 nmVery high initiation capacity. mdpi.commdpi.com
Coumarin-based Oxime-EstersAcrylateLED @ 405 nmUndergo direct photocleavage to generate active radicals; can also act as thermal initiators. rsc.org
Coumarin Dye/Biimidazole/MercaptanMethyl Methacrylate (MMA)Visible LightElectron transfer from coumarin to biimidazole produces the free radical. jst.go.jp

Synthesis of Photocomposites

The efficiency of coumarin-based photoinitiating systems extends to the fabrication of advanced materials like photocomposites. Researchers have successfully used these systems to create composites reinforced with glass or carbon fibers. researchgate.netmdpi.com

The process typically involves impregnating the fiber reinforcement with a resin formulation containing the coumarin photoinitiator system and an acrylate monomer. The material is then cured by exposing it to a high-intensity light source, such as an LED conveyor operating at 385 nm. researchgate.netmdpi.com This method allows for the rapid and efficient synthesis of composite materials with robust mechanical properties, suitable for various industrial applications. The ability to use visible light sources is a significant advantage, offering better safety and energy efficiency compared to traditional UV-curing methods. researchgate.net Studies have compared the performance of different coumarin structures, including monofunctional versus difunctional derivatives, to optimize the properties of the final composite material. mdpi.com

Development of this compound as Fluorescent Probes and Optical Brighteners

Coumarins are widely recognized for their strong fluorescence and are commonly used as fluorescent dyes, probes, and optical brighteners. researchgate.netrsc.orgrsc.org Their photophysical properties, such as high quantum yields and large Stokes shifts, can be finely tuned by modifying their chemical structure, making them highly versatile. icrc.ac.irmdpi.com this compound is one such dye known for its use in various photochemical and photobiological applications. researchgate.net

As fluorescent probes, coumarin derivatives are designed to detect specific analytes like metal ions (e.g., Cu²⁺), changes in pH, or environmental polarity. rsc.orgnih.gov The design often involves modifying the substituents at the 3 and 7 positions of the coumarin core to control the sensing mechanism, which can include processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). rsc.org In the textile industry, coumarin-benzimidazole derivatives have been developed as fluorescent dyes for high-visibility applications on fabrics like cotton. icrc.ac.ir The inherent brightness and stability of the coumarin scaffold also make it an excellent component for optical brighteners, which absorb UV light and re-emit it in the blue region of the visible spectrum, making materials appear whiter. researchgate.netrsc.org

Application in Biosensing and Imaging Technologies (e.g., Coumarin-caged D-luciferin)

The unique optical properties of coumarins have led to their extensive use in the development of advanced tools for biosensing and biological imaging. acs.orgnih.gov A notable application is the creation of "caged" compounds, where a bioactive molecule is rendered inert by attaching a photolabile coumarin group. The active molecule can then be released at a specific time and location by irradiation with light.

A prime example is 7-(diethylaminocoumarin)-4-(yl)methyl caged D-luciferin (DEACM-caged D-luciferin). nih.govresearchgate.net D-luciferin is the substrate for firefly luciferase, an enzyme system widely used for noninvasive in vivo imaging of gene expression and cell trafficking. nih.govresearchgate.net By caging D-luciferin with a coumarin derivative, its activity is blocked until it is uncaged by UV or visible light irradiation. nih.govresearchgate.net Quantum chemical calculations and experimental studies have investigated the photocleavage process of DEACM-caged D-luciferin. nih.gov The compound exhibits absorption bands around 384 nm (attributed to the coumarin caging group) and 339 nm (attributed to the luciferin (B1168401) moiety). researchgate.netnih.gov Irradiation, for instance with a high-pressure mercury lamp, leads to the controlled release of D-luciferin, initiating the bioluminescent signal. nih.gov This technology provides a powerful method for controlling and studying biological processes with high spatiotemporal resolution. nih.govresearchgate.net

Caged CompoundTarget MoleculeUncaging MethodKey FindingReference
DEACM-caged D-luciferinD-luciferinUV irradiation (e.g., 325-405 nm)4 minutes of UV exposure generated maximum D-luciferin concentration (16.2% of original). nih.gov
DEACM-caged D-luciferinD-luciferinLight irradiation (400-430 nm)Theoretical analysis shows excitation in this range selectively targets the caging group, potentially reducing damage. nih.gov

Incorporation into Cellulose (B213188) Nanocrystals for Fluorescent Materials

Cellulose nanocrystals (CNCs) are renewable, biodegradable nanomaterials with excellent mechanical properties and a large surface area, making them an ideal scaffold for creating functional materials. rsc.org By covalently attaching fluorescent dyes like coumarin derivatives to the surface of CNCs, researchers can produce novel fluorescent nanomaterials with a wide range of potential applications, including in bio-imaging and as sensors. rsc.orgresearchgate.net

The synthesis of fluorescent cellulose nanocrystals (FCNCs) typically involves an esterification or amidation reaction between the hydroxyl or carboxyl groups on the CNC surface and a functionalized coumarin dye, such as coumarin-3-carboxylic acid or 7-amino-4-methylcoumarin (B1665955) (AMC). rsc.orgresearchgate.netresearchgate.net The resulting FCNCs retain the rigid, rod-like structure and crystallinity of the original CNCs while gaining strong fluorescent properties. rsc.org Studies have shown that the fluorescence intensity and quantum yield of these materials are dependent on the grafting density of the coumarin molecules. researchgate.net These hybrid materials combine the sustainability and robustness of nanocellulose with the advanced optical properties of coumarin dyes, opening up new possibilities for the development of environmentally friendly sensors and labeling agents. rsc.orgresearchgate.net

Coumarin DerivativeCNC Preparation MethodKey FeatureApplicationReference
7-amino-4-methylcoumarin (AMC)Sequential periodate–chlorite oxidationHigh carboxyl concentration on CNCs.Fluorescent probe for Fe³⁺ ions in water. researchgate.net
Coumarin-3-carboxylic acidAcid hydrolysis (p-toluenesulphonyl chloride/pyridine system)High degree of surface modification achieved while retaining CNC crystallinity.Fluorescent nanomaterial. researchgate.net
7-amino-4-methylcoumarin (AMC)Sequential periodate–chlorite oxidationAmide reaction between CNC and AMC; absorption max at 335 nm, emission max at 440 nm.Visualization of composite material interfaces. rsc.org

Biological Activities and Medicinal Chemistry Research on Coumarin 339 Derivatives

Antioxidant Activity and Radical Scavenging Potential

Coumarin (B35378) derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. researchgate.net The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com Studies have shown that the number and position of hydroxyl groups on the coumarin scaffold significantly influence their antioxidant and radical-scavenging capabilities. nih.govunimi.it

For instance, a study on hydroxy-4-methylcoumarins demonstrated that the relative positions of hydroxyl groups impact their activity against various radicals. nih.gov Some poly-hydroxy or phenolic coumarins have been identified as efficient antioxidants in biological systems. nih.gov In one study, coumarin-sulfonamide derivatives, particularly those with a phenolic hydroxyl group, exhibited significant antioxidant activity. nih.gov Specifically, compounds with chloro-substitutions at the 6th position of the coumarin ring showed higher radical scavenging potential than their methyl-substituted counterparts. nih.gov

The mechanism behind the antioxidant activity of coumarins involves their ability to donate hydrogen to free radicals, thereby neutralizing them. researchgate.net This is evident in the discoloration of DPPH from purple to yellow in the presence of antioxidant coumarins. researchgate.net Some coumarin-chalcone hybrids have demonstrated ORAC (Oxygen Radical Absorbance Capacity) values significantly higher than well-known antioxidants like quercetin (B1663063) and catechin. uchile.cl

Interactive Table: Antioxidant Activity of Selected Coumarin Derivatives

Antimicrobial Efficacy

Coumarin derivatives have demonstrated significant potential as antimicrobial agents, with studies investigating their efficacy against a broad spectrum of bacteria and fungi. mdpi.comderpharmachemica.com

The antibacterial activity of coumarins is attributed to their ability to damage bacterial cell membranes. mdpi.com They have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.commaynoothuniversity.ie Some studies have reported particularly strong activity against Gram-negative bacteria. mdpi.com For example, certain 4-Hydroxycoumarin (B602359) derivatives showed considerable antibacterial activity against Staphylococcus aureus and Salmonella typhimurium. scielo.br

Hybrid molecules incorporating coumarin with other heterocyclic rings, such as thiazole (B1198619) or 1,2,3-triazole, have been synthesized to enhance antibacterial potency. semanticscholar.orgmdpi.commdpi.com For instance, some thiazolyl coumarin derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 6.25µg/ml. semanticscholar.org Similarly, coumarin-1,2,3-triazole conjugates have shown notable activity against Enterococcus faecalis. mdpi.comsemanticscholar.org The antibacterial potency of these derivatives is often influenced by the nature and position of substituents on the coumarin ring. mdpi.com

Coumarin and its derivatives have also been investigated for their antifungal properties. mdpi.commdpi.com They have shown activity against various fungal strains, including Candida albicans and Aspergillus niger. chiet.edu.eg The antifungal mechanism of coumarin against C. albicans has been linked to the induction of apoptosis.

Synthetic coumarin derivatives have been a focus of antifungal research. For example, some pyrazole-containing coumarins exhibited good antifungal activity, with MIC values comparable to the standard drug fluconazole. nih.govcore.ac.uk Silver(I) complexes of coumarin-3-carboxylic acid have also demonstrated potent anti-Candida activity. maynoothuniversity.ie The presence of specific substituents, such as a pentyloxy group at the C-7 position of the coumarin ring, has been shown to potentiate antifungal bioactivity. mdpi.com

Interactive Table: Antimicrobial Activity of Selected Coumarin Derivatives

Antibacterial Investigations

Anti-inflammatory Mechanisms

Coumarins and their derivatives represent a significant class of anti-inflammatory agents. rsc.org Their mechanisms of action are varied and include the inhibition of key enzymes and signaling pathways involved in the inflammatory response. rsc.org

Research has shown that coumarins can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). rsc.orgnih.govresearchgate.net For example, glabralactone, a coumarin from Angelica sinensis, was found to inhibit NO production and downregulate the expression of iNOS, TNF-α, and IL-1β in macrophage cells. nih.govresearchgate.net This was achieved through the suppression of the NF-κB and TRIF-dependent IRF-3 signaling pathways. nih.gov

Other coumarin derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, another group of inflammatory mediators. mdpi.com Some coumarin-sulfonamide derivatives have exhibited selective inhibition of COX-2, the isoform of the enzyme that is upregulated during inflammation. nih.govresearchgate.net The anti-inflammatory effects of coumarins also involve the modulation of signaling pathways such as the MAPK and JAK-STAT pathways. rsc.org For instance, umbelliferone (B1683723) has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. rsc.org

Anticancer Research and Cytotoxic Potential

The anticancer properties of coumarins have been extensively studied, with research focusing on their ability to inhibit cancer cell growth and induce apoptosis. mdpi.com

Coumarin derivatives have been shown to exert cytotoxic effects on a variety of cancer cell lines, leading to the inhibition of cellular proliferation. gavinpublishers.comresearchmap.jp These compounds can induce cell cycle arrest at different phases, thereby halting the division of cancer cells. gavinpublishers.com For example, 7-hydroxycoumarin has been observed to cause cell cycle arrest at the G1/S transition in a human adenocarcinoma cell line. mdpi.com

The antiproliferative activity of coumarins is often achieved through the induction of apoptosis, or programmed cell death. mdpi.com This can occur via the activation of caspases and modulation of the mitochondrial apoptotic pathway. mdpi.com Some hydroxylated and prenylated coumarin derivatives have demonstrated potent antiproliferative activity by activating caspase-9. mdpi.com Furthermore, certain coumarin derivatives have been found to inhibit key enzymes involved in cancer progression, such as protein kinases. gavinpublishers.com For instance, a series of coumarin derivatives incorporating different functional groups revealed cytotoxic activity on breast cancer cells by targeting and reducing the activity of VEGFR-2, thereby inhibiting tumor angiogenesis.

Interactive Table: Antiproliferative Activity of Selected Coumarin Derivatives

Induction of Apoptosis

Coumarin derivatives have demonstrated significant potential in cancer therapy, primarily through their ability to induce apoptosis, or programmed cell death, in malignant cells. mdpi.comnih.gov This process is often mediated through the modulation of key regulatory proteins and signaling pathways.

Research has shown that coumarin compounds can trigger apoptosis by influencing the Bcl-2 family of proteins, which are central to the mitochondrial apoptotic pathway. mdpi.commdpi.com Specifically, they can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase cascades, including caspase-3 and caspase-9, which are executioner enzymes of apoptosis. nih.govmdpi.comnih.gov

Furthermore, some coumarin derivatives have been found to induce apoptosis through mechanisms independent of reactive oxygen species (ROS) generation but linked to the activation of the JNK pathway and inhibition of the ERK1/2 pathway. conicet.gov.ar The induction of the cell cycle inhibitor p21WAF1/CIP1 through a p53-independent mechanism has also been observed. conicet.gov.ar

Studies have also highlighted the role of specific structural features of coumarin derivatives in their pro-apoptotic activity. For instance, hydroxylation at certain positions and the presence of a phenyl group at the 4-position can enhance the bioactivity. conicet.gov.arjuniperpublishers.com The combination of coumarin derivatives with established anticancer drugs has also shown synergistic effects, enhancing their therapeutic efficacy. juniperpublishers.com

Targeting Specific Cancer Pathways (e.g., PI3K/Akt/mTOR)

A significant aspect of the anticancer activity of coumarin derivatives lies in their ability to target and modulate specific signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. nih.govfrontiersin.orgfrontiersin.org This pathway is crucial for cell survival, proliferation, and growth, and its overactivation is a common feature in many types of cancer. mdpi.commdpi.com

Coumarin compounds, including osthole, have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to a reduction in cancer cell proliferation and the induction of apoptosis. mdpi.commdpi.com The inhibition of this pathway can affect the activity of Bcl-2 family members, thereby linking it to the intrinsic apoptosis pathway. mdpi.com By downregulating this key survival pathway, coumarin derivatives can effectively suppress tumor growth. umich.edu

The anticancer effects of some coumarins are associated with the downregulation of the PI3k-Akt/PKB pathway. mdpi.com For instance, curcumin, a compound with some structural similarities to coumarin derivatives, has been shown to downregulate the PI3K/Akt/mTOR pathway by modifying the expression of key genes and proteins in head and neck cancer cells. umich.edu

Research indicates that coumarin derivatives can act as multi-target agents, affecting a range of diseases by inhibiting various enzymes and signaling pathways. Their ability to target fundamental pathways like PI3K/Akt/mTOR underscores their potential as broad-spectrum anticancer agents. nih.govfrontiersin.org

Role in Overcoming Drug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad spectrum of anticancer drugs. frontiersin.orgmdpi.com Coumarin derivatives have emerged as promising agents in overcoming MDR in cancer cells. nih.govfrontiersin.org

The primary mechanism of MDR often involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cells. frontiersin.orgmdpi.com Studies have demonstrated that certain coumarin derivatives can inhibit the function of these efflux pumps, thereby increasing the intracellular concentration and efficacy of anticancer drugs. frontiersin.org

For example, some diterpenoids and coumarins have been shown to modulate MDR by inhibiting P-gp activity. mdpi.com Additionally, coumarins can interfere with drug-metabolizing enzymes, which also contributes to overcoming drug resistance. mdpi.com Some seco-coumarin/furoxan hybrids have shown the ability to overcome multidrug resistance in breast cancer cells through multiple mechanisms, including the induction of apoptosis and autophagy. mdpi.com These hybrids may act as P-glycoprotein substrates, releasing nitric oxide within the lysosomes of resistant cells and triggering cell death. mdpi.com

The ability of coumarins to sensitize tumor cells to chemotherapy highlights their potential as adjuvant therapeutic agents in cancer treatment. nih.gov

Anticoagulant Research and Structure-Activity Relationships

Coumarin and its derivatives are well-known for their anticoagulant properties, with warfarin (B611796) being a prominent example used in clinical practice. nih.govbiotech-asia.org The anticoagulant effect of many coumarins stems from their ability to act as vitamin K antagonists. nih.govtandfonline.com They inhibit the vitamin K epoxide reductase complex, which is essential for the synthesis of several clotting factors in the liver. nih.govtandfonline.com

Intensive research has focused on synthesizing novel 4-hydroxycoumarin derivatives to develop more effective and safer anticoagulants. hu.edu.jo Structure-activity relationship (SAR) studies have revealed that specific substitutions on the coumarin ring are crucial for anticoagulant activity. For instance, the presence of a hydroxyl or methoxy (B1213986) group at the C-3 or C-6 position is often associated with potent anticoagulant properties. mdpi.com The modification of 4-hydroxycoumarin by adding a methoxyl group has been shown to increase its anticoagulation effect. biotech-asia.org

One study reported that a synthetic derivative, 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, exhibited higher anticoagulant activity than warfarin, as measured by prothrombin time (PT). hu.edu.jo However, it is important to note that anticoagulant activity can also be associated with toxicity. hu.edu.jo

The following table presents data on the anticoagulant activity of selected coumarin derivatives:

Compound NameProthrombin Time (PT) in secondsReference
Warfarin14.60 hu.edu.jo
4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile21.30 hu.edu.jo
2-hydroxy-4-methylene-5-oxo-2, 3- dihydro furane [2-3a] nih.gov benzo pyrene2000 biotech-asia.org
2-hydroxy-5-methylene-6-oxo-2 H,6H 3,4 dihydro pyronal [3,2-C] nih.gov benzo pyranone1150 biotech-asia.org

Antiviral Investigations (e.g., Anti-HIV Activity)

Coumarin derivatives have demonstrated significant potential as antiviral agents, particularly against the human immunodeficiency virus (HIV). hu.edu.joscispace.com Their diverse structures allow them to inhibit various stages of the HIV replication cycle. scispace.comresearchgate.net

Research has identified several mechanisms by which coumarins exert their anti-HIV effects. These include the inhibition of key viral enzymes such as reverse transcriptase (RT), protease, and integrase. tandfonline.comscispace.comijpsonline.com Some coumarins act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). tandfonline.comscispace.com

SAR studies have been crucial in identifying the structural features responsible for anti-HIV activity. For example, an electron-withdrawing group on the phenyl ring attached to the coumarin nucleus has been found to be important for activity against HIV. ijpsonline.com

Several specific coumarin derivatives have shown promising anti-HIV activity. (+)-Calanolide A is a well-known natural coumarin with potent anti-HIV properties. researchgate.net A dimeric coumarin, bichromonol, isolated from Hypericum roeperianum, has exhibited significant activity against wild-type HIV-1 and its resistant strains. tandfonline.com Synthetic 6-acetyl-coumarin derivatives have also shown potent inhibitory activity against HIV infection, with some compounds displaying IC50 values in the low micromolar range. ijpsonline.com

The following table summarizes the anti-HIV activity of selected coumarin derivatives:

CompoundTarget/AssayActivity (IC50/EC50)Reference
6-acetyl-coumarin derivative 2aHIV-1 infection4.7 µM ijpsonline.com
6-acetyl-coumarin derivative 2gHIV-1 infection4.5 µM ijpsonline.com
6-acetyl-coumarin derivative 2hHIV-1 infection0.35 µM ijpsonline.com
BichromonolHIV-1 in MT-4 cells6.6-12.0 µM tandfonline.com
Clauselenin AHIV RT290 nM nih.gov
Clauselenin CHIV RT170 nM nih.gov
ArtoheteroninHIV RT0.18 µM nih.gov

Enzyme Inhibition Studies (e.g., Cholinesterase, Lipoxygenase, Carbonic Anhydrase)

Coumarin derivatives are recognized for their ability to inhibit a wide range of enzymes, which contributes to their diverse pharmacological activities.

Cholinesterase Inhibition: Coumarins have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. researchgate.netdntb.gov.uamdpi.com Both natural and synthetic coumarins have shown inhibitory activity against these enzymes. researchgate.netmdpi.com For example, some O-substituted derivatives of chlorinated coumarins have displayed proficient activity against both AChE and BChE. researchgate.net Novel bis-coumarin derivatives have also demonstrated satisfactory inhibitory activity against AChE, with IC50 values in the micromolar to nanomolar range. researchgate.net

Lipoxygenase Inhibition: Lipoxygenases (LOXs) are enzymes involved in the inflammatory process, and their inhibition is a target for anti-inflammatory therapies. mdpi.com Coumarin derivatives have shown effective lipoxygenase inhibition. mdpi.comacs.orgusim.edu.mynih.gov SAR studies have indicated that the presence of a benzoyl ring at the 3-position of the coumarin core is important for enhanced inhibitory activity. mdpi.comnih.gov One study found that 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was a potent inhibitor of soybean LOX-3. mdpi.comnih.gov

Carbonic Anhydrase Inhibition: Coumarins represent a unique class of carbonic anhydrase (CA) inhibitors. nih.govnih.gov They act as "prodrug inhibitors," where the lactone ring is hydrolyzed by the esterase activity of CA. nih.govnih.gov The resulting 2-hydroxy-cinnamic acid then binds to the enzyme's active site. nih.gov This mechanism allows for isoform-selective inhibition, which is a significant advantage. nih.gov Coumarin derivatives have shown selectivity for tumor-associated CAs IX and XII. tandfonline.com

The following table provides examples of the enzyme inhibitory activity of coumarin derivatives:

EnzymeCoumarin Derivative(s)Activity (IC50/Ki)Reference
Acetylcholinesterase (AChE)Bis-coumarin derivatives0.02 - 0.100 µM researchgate.net
Acetylcholinesterase (AChE)Coumarin-pyridine hybrids2 - 144 nM dntb.gov.ua
Butyrylcholinesterase (BChE)Coumarin-pyridine hybrids9 - 123 nM dntb.gov.ua
Lipoxygenase (LOX-3)3-benzoyl-7-(benzyloxy)-2H-chromen-2-one96.6% inhibition mdpi.comnih.gov
Carbonic Anhydrase IX & XII2-aminobenzoxazole-appended coumarinsMid-nanomolar range (Ki) tandfonline.com

Neuroprotective Properties

Coumarin derivatives have demonstrated promising neuroprotective effects, making them potential therapeutic agents for neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov Their neuroprotective mechanisms are multifaceted and involve various cellular and molecular pathways.

One key mechanism is the activation of the tropomyosin receptor kinase B (TRKB)-cAMP response element-binding protein (CREB)-brain-derived neurotrophic factor (BDNF) pathway. researchgate.net This pathway is crucial for promoting neuronal survival and plasticity. Some synthetic coumarin derivatives have been shown to act as TRKB agonists, protecting against Aβ neurotoxicity. nih.gov

Coumarins also exhibit neuroprotection by reducing oxidative stress and neuroinflammation, which are common features of neurodegenerative disorders. researchgate.net They can decrease the production of reactive oxygen species (ROS). researchgate.net Furthermore, some coumarin derivatives possess iron-chelating properties, which can be beneficial as metal dysregulation is implicated in the pathophysiology of Alzheimer's disease. mdpi.com

The inhibition of enzymes like cholinesterases and monoamine oxidase B (MAO-B) also contributes to the neuroprotective profile of coumarins. mdpi.com By inhibiting these enzymes, coumarins can help to restore neurotransmitter levels and reduce oxidative stress in the brain. mdpi.com

For instance, the coumarin-piperazine compound ensaculin (B115033) exhibits neuroprotective effects as an NMDA receptor channel blocker and an acetylcholinesterase inhibitor. mdpi.com

Exploration as Theranostic Agents (e.g., Ru(II)-Coumarin Conjugates for Photodynamic Therapy and Bioimaging)

The dual-purpose nature of theranostic agents, which combine diagnostic and therapeutic capabilities in a single molecule, represents a significant advancement in personalized medicine. In this context, derivatives of Coumarin 339 have been explored as key components in the design of novel theranostic agents, particularly through their conjugation with metal complexes like Ruthenium(II) [Ru(II)]. These efforts aim to leverage the favorable photophysical properties of coumarins for bioimaging while simultaneously enabling therapeutic interventions such as photodynamic therapy (PDT).

A notable area of research involves the development of Ru(II)-coumarin conjugates for anticancer applications. nih.govrsc.org Photodynamic therapy is a treatment modality that utilizes a photosensitizer (PS), light, and molecular oxygen to generate reactive oxygen species (ROS), which in turn induce cell death. nih.govrsc.org A significant challenge in PDT is the limited penetration of light into tissues and the oxygen-dependent nature of the therapy, which is less effective in the hypoxic (low oxygen) environments characteristic of solid tumors. nih.govrsc.org

To address these limitations, researchers have designed and synthesized novel Ru(II)-coumarin conjugates. nih.gov One such strategy involved conjugating a cyclometalated Ru(II) polypyridyl complex with a near-infrared (NIR)-emitting COUPY dye, a derivative of coumarin. nih.govrsc.org This approach aimed to create a photosensitizer that operates within the "phototherapeutic window" (NIR region), allowing for deeper tissue penetration of light. nih.govrsc.org

The resulting Ru(II)-coumarin conjugate demonstrated several advantageous properties:

Water-solubility and Biocompatibility: The conjugate was soluble in water and stable in biological media, with low toxicity in the absence of light. nih.govrsc.orgrsc.org

Luminescent Properties for Bioimaging: The inherent fluorescence of the coumarin moiety allows for real-time imaging and tracking of the agent within biological systems. nih.govrsc.orgrsc.org

NIR Light Activation: The conjugate could be activated by NIR light (around 740 nm), which has better tissue penetration than the shorter wavelengths typically used in PDT. nih.govrsc.org

Hypoxia-Active Photodynamic Therapy: Crucially, the conjugate was found to be active even under hypoxic conditions (2% O2). nih.govrsc.orgrsc.org Spectroscopic and photobiological studies revealed that upon irradiation, the conjugate efficiently generates both singlet oxygen (via a Type II mechanism) and superoxide (B77818) radical anions (via a Type I mechanism). nih.govrsc.orgrsc.org This dual mechanism of ROS generation contributes to its high photoactivity against cancer cells even in low-oxygen environments. nih.gov

Future Prospects and Emerging Research Directions for Coumarin 339

Rational Design and Synthesis of Next-Generation Coumarin (B35378) 339 Analogs

The core structure of coumarin, a 1,2-benzopyrone, serves as a versatile scaffold for the design and synthesis of novel bioactive analogs. nih.gov The inherent biological activities of natural and synthetic coumarin derivatives, including anti-inflammatory, anticancer, and antimicrobial properties, drive the quest for next-generation compounds with enhanced efficacy and specificity. nih.govmdpi.com

The synthesis of new coumarin derivatives often involves strategic modifications at various positions of the coumarin nucleus. For instance, substitutions at the C-3 and C-4 positions have been explored to modulate the bioactivity of coumarin compounds. mdpi.com The development of hybrid molecules, where the coumarin scaffold is combined with other pharmacophores, represents a promising strategy in drug discovery. nih.gov This approach aims to create bifunctional molecules with improved therapeutic potential.

Key synthetic strategies for generating Coumarin 339 analogs include:

Knoevenagel Condensation: A fundamental reaction in coumarin synthesis.

Pechmann Condensation: Widely used for the synthesis of coumarin and its derivatives from a phenol (B47542) and a carboxylic acid or ester containing a β-carbonyl group. acs.org

Perkin-Oglialoro Reaction: A modification of the Perkin reaction used to synthesize aryloxycoumarins. researchgate.net

Click Chemistry: A powerful tool for creating triazole-tethered coumarin hybrids. nih.gov

The rational design of these analogs is often guided by computational methods such as molecular docking and molecular dynamics simulations. nih.gov These techniques help in understanding the structure-activity relationships (SAR) and in predicting the binding affinity of new derivatives to their biological targets.

Advanced Spectroscopic Techniques for Deeper Mechanistic Understanding

Advanced spectroscopic techniques are pivotal in elucidating the photophysical properties and mechanistic details of this compound and its derivatives. Techniques such as steady-state and time-resolved emission spectroscopy are employed to characterize different species of coumarin and their interactions in various environments. nih.gov

Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been instrumental in investigating the structural, optical, and electronic properties of this compound. researchgate.netacs.org These computational methods provide insights into the molecular properties in both ground and excited electronic states. researchgate.net For example, studies have shown that the interaction of the carbonyl groups of this compound with silanol (B1196071) groups on silica (B1680970) surfaces leads to stabilization and a red-shift in its absorption and emission spectra. researchgate.netacs.org

Key spectroscopic and computational methods include:

UV/Vis-Absorption Spectroscopy: To study the electronic transitions and absorption properties. diva-portal.org

Fluorescence Emission Spectroscopy: To investigate the emission properties and environmental sensitivity. diva-portal.org

FTIR and FT-Raman Spectroscopy: For detailed vibrational analysis of the molecular structure. researchgate.net

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of synthesized derivatives. nih.govacademie-sciences.fr

Molecular Orbital Calculations: To aid in the interpretation of spectroscopic results. nih.gov

These techniques provide a comprehensive understanding of how structural modifications and environmental factors influence the photophysical behavior of this compound, which is crucial for optimizing its performance in various applications.

Multifunctional Materials Development Incorporating this compound

The unique photophysical and photochemical properties of coumarin derivatives make them ideal candidates for the development of smart and functional materials. mdpi.comresearchgate.net The incorporation of this compound into polymeric structures, such as polyurethanes, can impart novel functions and performance capabilities to the resulting materials. mdpi.comresearchgate.net

The encapsulation of this compound in silica-based nanostructures like MCM-41 leads to composite materials with novel optical properties applicable in nanotechnology. researchgate.netacs.org These materials can be used in the design of new dye-doped silica-based devices. researchgate.netacs.org Furthermore, coumarin-derived luminophores are being investigated for their use in developing stimuli-responsive, multi-faceted chromic materials that can act as sensors for viscosity, temperature, and pressure. rsc.org

Recent research has focused on developing coumarin-based materials with applications in:

Electro-optical materials mdpi.com

Photoreversible materials mdpi.com

Controlled drug-delivery systems mdpi.com

Light-harvesting structures mdpi.com

Fluorescent probes for ion detection nsf.gov

The development of these materials leverages the ability of the coumarin scaffold to be chemically modified, allowing for the fine-tuning of its properties to suit specific applications.

Translational Research and Therapeutic Development of this compound Derivatives

The broad-ranging biological activities of coumarins have spurred significant interest in their translational and therapeutic potential. nih.govconicet.gov.ar Natural and synthetic coumarins have demonstrated anti-tumor, anti-viral, anti-inflammatory, and antimicrobial effects. conicet.gov.ar The structural versatility of the coumarin nucleus is a key factor in the design and development of new analogs with improved activity and reduced side effects. conicet.gov.ar

Coumarin derivatives are being investigated for their potential as:

Anticancer agents: By inducing apoptosis, inhibiting cell proliferation, and targeting signaling pathways like PI3K/Akt/mTOR. nih.govnih.gov

Antimicrobial agents: Showing activity against various bacteria and fungi. nih.govmdpi.com

Enzyme inhibitors: Targeting enzymes such as carbonic anhydrase, DNA gyrase, and protein kinases. conicet.gov.arnih.govrsc.org

The development of coumarin-based drugs involves a multidisciplinary approach, combining synthetic chemistry, biological evaluation, and mechanistic studies. nih.gov For instance, coumarin-benzylsulfone derivatives have shown significant inhibitory activity against PI3K, indicating their potential as anticancer agents. nih.gov Molecular docking studies further support these findings by revealing the binding interactions of these compounds with their target enzymes. nih.gov

The table below summarizes some of the research findings on the therapeutic potential of coumarin derivatives.

Derivative ClassBiological Target/ActivityResearch Finding
Coumarin-benzylsulfonePI3K inhibition, AnticancerPotent activity against various cancer cell lines. nih.gov
C7-O-alkylated coumarinsAntifungalShowed better antifungal activity compared to other derivatives. nih.govmdpi.com
Thiazolidinylidene derivativeDNA-Topo I inhibition, AnticancerExhibited good cytotoxic activity against human cervix carcinoma cells. nih.gov
Coumarin-triazole hybrids5-LO and ceramidase inhibition, AnticancerShowed activity against lung adenocarcinoma. nih.gov

The ongoing research into this compound and its derivatives holds immense promise for the future of materials science and medicine. The ability to rationally design and synthesize novel analogs with tailored properties will continue to drive innovation in these fields.

Q & A

Q. What are the established synthetic routes for Coumarin 339, and how do reaction conditions influence yield?

this compound can be synthesized via a one-pot, five-component Knoevenagel-Ugi reaction involving Meldrum’s acid, salicylaldehyde, aniline, isocyanides, and aldehydes in ethanol without catalysts. This method yields reasonable quantities (exact yields depend on reactant ratios and purity). Key factors affecting yield include:

  • Temperature : Optimal room temperature avoids side reactions.
  • Solvent polarity : Ethanol balances solubility and reaction kinetics.
  • Reagent stoichiometry : Excess aldehydes improve cyclization efficiency.

Q. Example Synthesis Protocol

ComponentRoleQuantity (mmol)
Meldrum’s acidCyclization agent10.0
SalicylaldehydeCoumarin backbone10.0
AnilineAmine donor10.0
IsocyanideCross-coupling agent10.0
AldehydeElectrophilic partner12.0

Reference: Scheme 82 in multi-component synthesis literature

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl group at C4, pyran ring structure).
  • Mass Spectrometry (MS) : Compare observed molecular ion peaks (m/z 215.25) with theoretical values .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm1^{-1} and NH stretches in tetrahydroquinoline moieties.
  • Computational Modeling : Employ density functional theory (DFT) to simulate UV-Vis absorption spectra and validate experimental data.

Q. How do solvent polarity and pH affect this compound’s solubility and stability in vitro?

this compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF). Stability is pH-dependent:

  • Acidic conditions : Protonation of the quinoline nitrogen enhances solubility but may degrade the lactone ring.
  • Basic conditions : Hydroxide ions can hydrolyze the ester group, reducing stability.
    Recommended protocol : Conduct solubility tests via UV-Vis spectrophotometry at varying pH (3–10) and monitor degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antibacterial efficacy data for this compound derivatives?

Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative efficacy) may arise from:

  • Strain variability : Use standardized bacterial strains (e.g., ATCC references) and minimum inhibitory concentration (MIC) assays.
  • Experimental design : Control for solvent effects (e.g., DMSO toxicity) and replicate assays ≥3 times.
  • Data normalization : Express activity relative to positive controls (e.g., ampicillin) to account for inter-lab variability .

Q. What computational strategies optimize this compound’s photophysical properties for fluorescence-based applications?

  • TD-DFT calculations : Predict excitation/emission wavelengths by modeling electron transitions in the HOMO-LUMO gap.
  • Solvent effect modeling : Use polarizable continuum models (PCM) to simulate solvent interactions and Stokes shifts.
  • Structure-activity relationships (SAR) : Modify substituents (e.g., electron-donating groups at C7) to enhance quantum yield .

Q. What methodologies address low yields in multi-step this compound syntheses?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization.
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity.
  • In-line purification : Employ flash chromatography or HPLC to isolate intermediates, minimizing side-product accumulation. Track progress via TLC with UV visualization .

Q. How should researchers design experiments to investigate this compound’s interaction with biological macromolecules?

  • Fluorescence quenching assays : Titrate this compound with proteins/DNA and measure Stern-Volmer constants.
  • Molecular docking : Use AutoDock Vina to predict binding sites and affinity.
  • Circular dichroism (CD) : Monitor conformational changes in proteins upon ligand binding .

Methodological Notes

  • Data reproducibility : Maintain detailed lab notebooks with reaction parameters (time, temperature, solvent) and raw spectral data .
  • Ethical compliance : For biological studies, adhere to institutional biosafety protocols and declare conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.